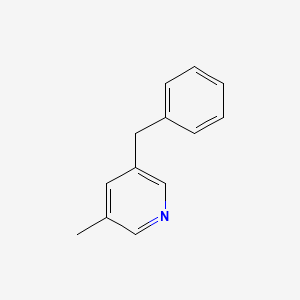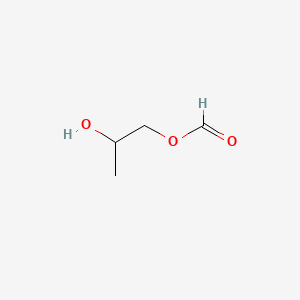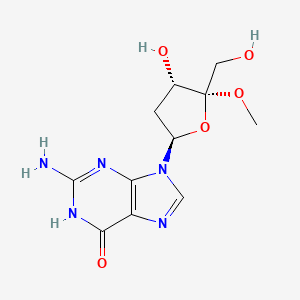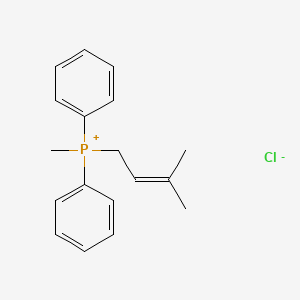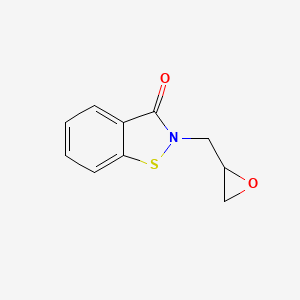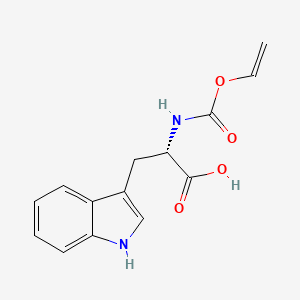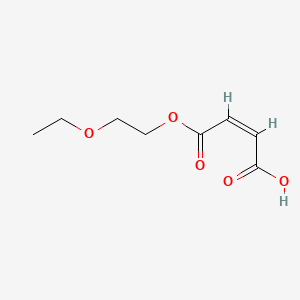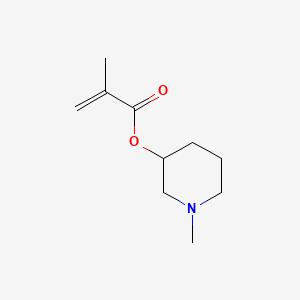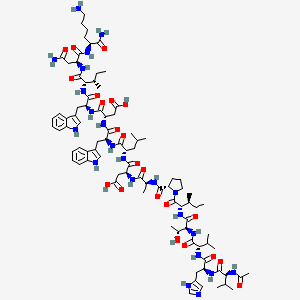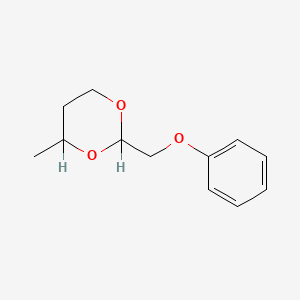
Dibutoxybis(hexanoato-O)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxybis(hexanoato-O)titanium is a titanium-based organometallic compound often used as a catalyst in organic synthesis, particularly in polymer synthesis and organic reactions. It is also utilized in the preparation of functional coatings, adhesives, and sealants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2C6H11COOH+2C4H9OH→Ti(OCOC6H11)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and hexanoato groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .
Aplicaciones Científicas De Investigación
Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of functional coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment.
Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.
Uniqueness
Dibutoxybis(hexanoato-O)titanium is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other titanium compounds. Its ability to form stable complexes with organic molecules makes it particularly useful in polymerization and organic synthesis .
Propiedades
Número CAS |
94277-50-6 |
|---|---|
Fórmula molecular |
C20H44O6Ti |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
butan-1-ol;hexanoic acid;titanium |
InChI |
InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3; |
Clave InChI |
MHZKIEFFTUNAGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



